molecular formula C17H19NO4 B15054141 N-(2,3-Dimethoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine

N-(2,3-Dimethoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine

Cat. No.: B15054141
M. Wt: 301.34 g/mol
InChI Key: QFMDPQLSULNBOC-UHFFFAOYSA-N
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Description

N-(2,3-Dimethoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine is a benzodioxol-derived amine featuring a 2,3-dimethoxybenzyl group and a methyl substituent on the nitrogen atom. This compound belongs to a class of bioactive molecules often utilized as intermediates in pharmaceutical synthesis. The benzo[d][1,3]dioxol moiety (a bicyclic structure with fused benzene and dioxolane rings) provides electron-rich aromaticity, while the dimethoxybenzyl group enhances solubility and steric bulk .

Properties

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-N-methyl-1,3-benzodioxol-5-amine

InChI

InChI=1S/C17H19NO4/c1-18(13-7-8-14-16(9-13)22-11-21-14)10-12-5-4-6-15(19-2)17(12)20-3/h4-9H,10-11H2,1-3H3

InChI Key

QFMDPQLSULNBOC-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=C(C(=CC=C1)OC)OC)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dimethoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine typically involves the reaction of 2,3-dimethoxybenzyl chloride with N-methylbenzo[d][1,3]dioxol-5-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as the laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dimethoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the methoxy groups or to hydrogenate the benzodioxole ring.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of demethylated or hydrogenated derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(2,3-Dimethoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Mechanism of Action

The mechanism of action of N-(2,3-Dimethoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its aromatic and methoxy groups. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Features :

  • Benzo[d][1,3]dioxol-5-amine core : A planar aromatic system with two oxygen atoms in the dioxolane ring.
  • N-Methyl substitution : Reduces hydrogen-bonding capacity compared to primary amines.
  • 2,3-Dimethoxybenzyl group : Introduces methoxy groups at positions 2 and 3 of the benzyl substituent, influencing electronic and steric properties.

Synthesis :
The compound is synthesized via hydrogenation or coupling reactions. For example, Pd-C-catalyzed deprotection of benzyl or carbamate groups is a common method (e.g., as described for related compounds in and ).

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between the target compound and its analogs.

Table 1: Structural and Physical Properties of Selected Benzo[d][1,3]dioxol-5-amine Derivatives

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties References
N-(2,3-Dimethoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine C₁₇H₁₉NO₄ ~301.34* 2,3-Dimethoxybenzyl, N-methyl Moderate solubility, steric bulk
N-(2-Fluorophenethyl)-N-methylbenzo[d][1,3]dioxol-5-amine (331970-58-2) C₁₆H₁₆FNO₂ 273.31 2-Fluorophenethyl, N-methyl Enhanced binding affinity (fluorine effect)
N-Ethylbenzo[d][1,3]dioxol-5-amine C₉H₁₁NO₂ 165.19 N-Ethyl Higher lipophilicity vs. N-methyl
N-Methylbenzo[d][1,3]dioxol-5-amine C₈H₉NO₂ 151.16 N-Methyl Lower steric hindrance, improved solubility
N-(2,3-Dimethoxybenzyl)-1-methyl-1H-tetrazol-5-amine (876897-53-9) C₁₁H₁₅N₅O₂ 249.27 Tetrazole ring, 2,3-dimethoxybenzyl Higher nitrogen content, potential metabolic instability

*Estimated based on similar compounds.

Structural and Electronic Differences

  • Substituent Effects: Methoxy Groups: The 2,3-dimethoxybenzyl group (target compound) increases solubility via hydrogen bonding but may reduce membrane permeability compared to non-polar substituents (e.g., N-ethyl in CAS 73051-44-2) . Tetrazole vs. Benzodioxol: Replacing the benzodioxol core with a tetrazole ring (CAS 876897-53-9) increases nitrogen content, altering electronic properties and metabolic pathways .

Pharmacological and Physicochemical Properties

  • Bioactivity: Benzo[d][1,3]dioxol derivatives (e.g., compounds in ) exhibit inhibitory activity against quinone reductase 2 (QR2) and aromatase, critical in cancer therapy . Fluorinated analogs (CAS 331970-58-2) may show improved target affinity due to fluorine’s electronegativity .
  • Solubility and Stability :
    • The dimethoxybenzyl group enhances water solubility (e.g., 28.9 µg/mL for CAS 876897-53-9) but may increase susceptibility to oxidative degradation .
    • N-Methyl substitution reduces metabolic oxidation compared to N-ethyl derivatives .

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